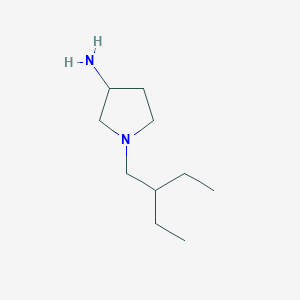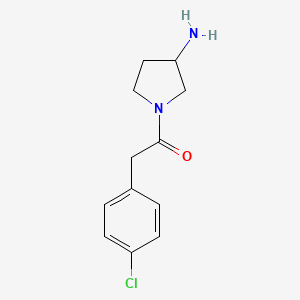
1-(2-Ethylbutyl)pyrrolidin-3-amin
Übersicht
Beschreibung
1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(2-Ethylbutyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in 1-(2-Ethylbutyl)pyrrolidin-3-amine is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with water to form substituted ammonium ions and hydroxide ions . The specific reactions that 1-(2-Ethylbutyl)pyrrolidin-3-amine undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
Amines, like 1-(2-Ethylbutyl)pyrrolidin-3-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical and chemical properties of 1-(2-Ethylbutyl)pyrrolidin-3-amine, such as its boiling point, solubility, and reactivity, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, da er in der Lage ist, den Pharmakophorraum effizient zu erforschen, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen . “1-(2-Ethylbutyl)pyrrolidin-3-amin” könnte als ein wichtiges Zwischenprodukt bei der Synthese neuartiger Arzneimittelkandidaten dienen, die eine potenzielle Selektivität für bestimmte biologische Zielstrukturen aufweisen.
Antimikrobielle Mittel
Verbindungen, die den Pyrrolidinring enthalten, haben antimikrobielle Aktivität gegen verschiedene Krankheitserreger gezeigt. Die strukturelle Flexibilität und Stereochemie von “this compound” können genutzt werden, um neue antimikrobielle Mittel mit verbesserter Wirksamkeit und reduziertem Resistenzeffekt zu entwickeln .
Krebstherapeutika
Pyrrolidinderivate wurden auf ihre krebshemmenden Eigenschaften untersucht. Die Fähigkeit, die Struktur des Pyrrolidinrings zu modifizieren, ermöglicht die Herstellung von Verbindungen, die mit den Signalwegen von Krebszellen interagieren können. Die Erforschung von “this compound” könnte zur Entwicklung gezielter Krebstherapien führen .
Entzündungshemmende Medikamente
Die entzündungshemmende Aktivität von Pyrrolidinderivaten macht sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen. “this compound” könnte so modifiziert werden, dass seine Wechselwirkung mit entzündungsfördernden Mediatoren verstärkt wird, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Arthritis führt .
Behandlungen neurologischer Erkrankungen
Pyrrolidinverbindungen wurden mit therapeutischen Wirkungen bei neurologischen Erkrankungen in Verbindung gebracht. Die fragliche Verbindung könnte auf ihre möglichen Auswirkungen auf neurodegenerative Erkrankungen oder als Modulator von Neurotransmittersystemen untersucht werden .
Enantioselektive Synthese
Die Stereogenität des Pyrrolidinrings ist für die enantioselektive Synthese von Bedeutung, die entscheidend ist für die Herstellung von Arzneimitteln mit spezifischen gewünschten Wirkungen. “this compound” könnte bei der Synthese enantiomerenreiner Verbindungen verwendet werden, wodurch die Wirksamkeit und Sicherheit von Pharmazeutika erhöht werden .
Landwirtschaftliche Chemikalien
Pyrrolidinderivate werden auch im landwirtschaftlichen Sektor eingesetzt. Die Erforschung von “this compound” könnte zur Entwicklung neuer Pestizide oder Wachstumsregulatoren führen, die umweltfreundlicher und zielgerichteter sind .
Materialwissenschaften
Die einzigartigen Eigenschaften von Pyrrolidinderivaten können in der Materialwissenschaft angewendet werden, z. B. bei der Herstellung neuartiger Polymere oder der Verbesserung der Eigenschaften bestehender Materialien. “this compound” könnte eine Vorstufe für Materialien mit speziellen Funktionen sein .
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 1-(2-Ethylbutyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new synthetic strategies .
Wirkmechanismus
Target of Action
Pyrrolidines and amines are versatile scaffolds in medicinal chemistry and are found in many bioactive compounds . They can bind to a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of a specific pyrrolidine or amine would depend on its structure and the target it interacts with. Generally, these compounds can act as agonists or antagonists of their targets, modulating their activity .
Biochemical Pathways
Pyrrolidines and amines can be involved in a variety of biochemical pathways. For example, they can modulate signal transduction pathways, metabolic pathways, or ion channel activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and amines can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability, distribution in the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of a pyrrolidine or amine depend on its specific targets and mode of action. These effects can range from changes in cell signaling and function to effects on whole-body physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidines and amines .
Biochemische Analyse
Biochemical Properties
1-(2-Ethylbutyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 1-(2-Ethylbutyl)pyrrolidin-3-amine and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further participate in various biochemical pathways . Additionally, 1-(2-Ethylbutyl)pyrrolidin-3-amine has been shown to bind to specific protein receptors, influencing their activity and modulating downstream signaling pathways .
Cellular Effects
1-(2-Ethylbutyl)pyrrolidin-3-amine exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Ethylbutyl)pyrrolidin-3-amine can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethylbutyl)pyrrolidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific protein receptors, altering their conformation and activity. For example, 1-(2-Ethylbutyl)pyrrolidin-3-amine has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethylbutyl)pyrrolidin-3-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(2-Ethylbutyl)pyrrolidin-3-amine can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression . These long-term effects may result in changes in cellular behavior and overall cellular health .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylbutyl)pyrrolidin-3-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, studies have shown that high doses of 1-(2-Ethylbutyl)pyrrolidin-3-amine can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1-(2-Ethylbutyl)pyrrolidin-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-(2-Ethylbutyl)pyrrolidin-3-amine, leading to the formation of reactive metabolites that can participate in further biochemical reactions . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(2-Ethylbutyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of 1-(2-Ethylbutyl)pyrrolidin-3-amine can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
1-(2-Ethylbutyl)pyrrolidin-3-amine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 1-(2-Ethylbutyl)pyrrolidin-3-amine can be affected by its localization, as it may interact with different biomolecules in distinct cellular compartments .
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWFTWCOZFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)


![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)


![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
